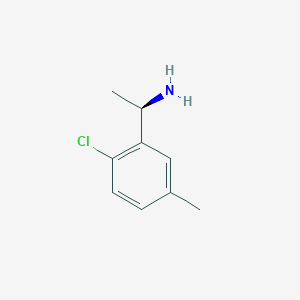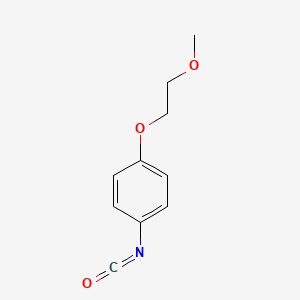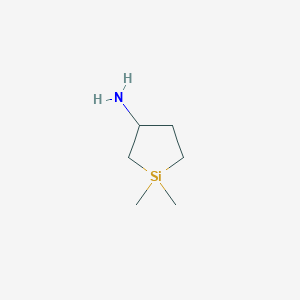
1,1-Dimethylsilolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylsilolan-3-amine, also known as N,N-dimethyl-3-(dimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C6H19NSi. It was first synthesized in 1998 by G. H. Aitken and M. J. Slater through the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-3-amine can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.
化学反应分析
Types of Reactions
1,1-Dimethylsilolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of substituted amines.
科学研究应用
1,1-Dimethylsilolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products.
作用机制
The mechanism of action of 1,1-Dimethylsilolan-3-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the silicon component.
Trimethylsilylamine: Another organosilicon compound with different structural and reactivity properties.
Uniqueness
1,1-Dimethylsilolan-3-amine is unique due to its combination of silicon and amine functionalities, which impart distinct chemical and physical properties. This makes it valuable in applications where both silicon and nitrogen reactivity are desired.
属性
分子式 |
C6H15NSi |
|---|---|
分子量 |
129.28 g/mol |
IUPAC 名称 |
1,1-dimethylsilolan-3-amine |
InChI |
InChI=1S/C6H15NSi/c1-8(2)4-3-6(7)5-8/h6H,3-5,7H2,1-2H3 |
InChI 键 |
SXSVBXWWZVWLKA-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCC(C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
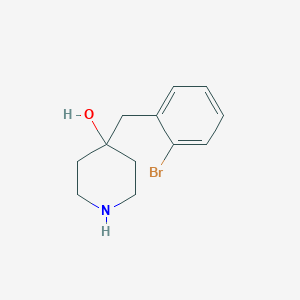
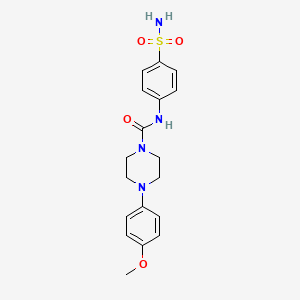
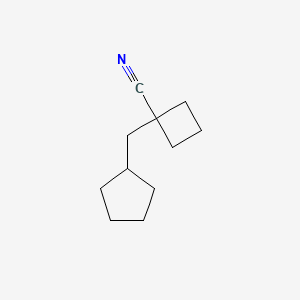

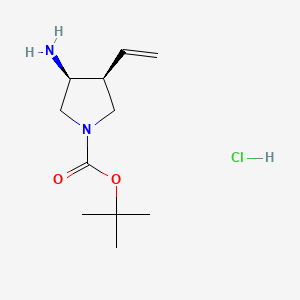
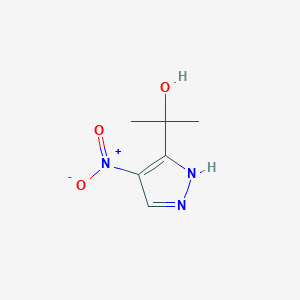
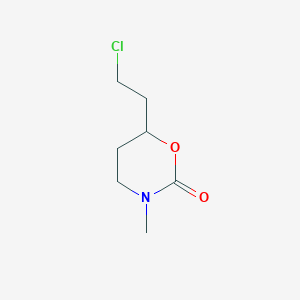

![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)
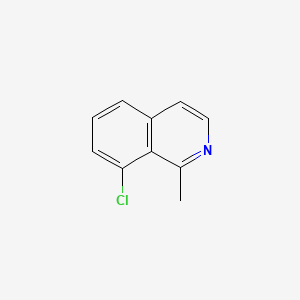
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
